

Technical Support Center: Vinclozolin M2 Dose-Response Analysis

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Compound of Interest				
Compound Name:	Vinclozolin M2			
Cat. No.:	B033286	Get Quote		

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining dose-response analysis in studies involving **Vinclozolin M2**, a primary and more potent metabolite of the fungicide Vinclozolin.

Frequently Asked Questions (FAQs)

Q1: What is Vinclozolin M2 and why is it important in dose-response studies?

Vinclozolin M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide) is one of the two primary metabolites of the fungicide Vinclozolin.[1][2] It is of significant interest in toxicological and endocrinological research because it is a more potent antagonist of the androgen receptor (AR) than its parent compound and the other primary metabolite, M1.[1][2][3] Understanding its dose-response relationship is crucial for assessing the potential health risks associated with Vinclozolin exposure.

Q2: What is the primary mechanism of action for Vinclozolin M2?

The primary mechanism of action for **Vinclozolin M2** is the competitive inhibition of the androgen receptor.[3][4] In the presence of androgens like dihydrotestosterone (DHT), M2 inhibits the androgen-induced transactivation of target genes.[1][2] However, in the absence of natural androgens, high concentrations of M2 can act as an agonist, promoting AR binding to DNA and activating transcription.[1][2]







Q3: What are the typical effective concentrations of **Vinclozolin M2** observed in in vitro studies?

The effective concentrations of **Vinclozolin M2** can vary depending on the experimental system. For instance, in competitive binding assays with the androgen receptor, the Ki value for M2 is approximately 9.7 μ M.[3] In reporter gene assays using MCF-7 cells, the IC50 value for androgen receptor antagonism is 0.17 nM.[5] For inhibition of androgen-induced AR binding to DNA, M2 shows effects at concentrations ranging from 0.2 to 10 μ M in the presence of 50 nM dihydrotestosterone.[1][2]

Q4: What kind of in vivo effects are observed in response to Vinclozolin exposure, which leads to the formation of M2?

Perinatal exposure to Vinclozolin in rats has been shown to cause a range of antiandrogenic effects in male offspring, including reduced anogenital distance, retained nipples, and malformations of the reproductive tract.[6][7] Dose-dependent reductions in ventral prostate weight have also been observed.[6][7]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause(s)	Suggested Solution(s)
High variability in replicate dose-response curves.	Inconsistent cell seeding density. Pipetting errors. Edge effects in multi-well plates. Cell line instability or high passage number.	Ensure a uniform single-cell suspension before seeding. Use calibrated pipettes and proper technique. Avoid using the outer wells of plates or fill them with a buffer. Use low-passage cells and regularly check for mycoplasma contamination.
No observable dose-response effect.	Incorrect concentration range of Vinclozolin M2. Inactive compound. Insufficient incubation time. Problems with the reporter gene assay (e.g., low transfection efficiency).	Perform a wider range of serial dilutions. Verify the purity and activity of the Vinclozolin M2 stock. Optimize the incubation time based on literature and preliminary experiments. Optimize transfection protocol and include positive and negative controls.
Unexpected agonist activity at high concentrations.	This is a known characteristic of some androgen receptor antagonists, including Vinclozolin M2.[1][2]	Acknowledge this dual activity in your analysis. Characterize the concentration at which the switch from antagonist to agonist activity occurs. Consider the physiological relevance of the concentrations at which agonism is observed.
Discrepancy between in vitro and in vivo results.	Pharmacokinetic differences (absorption, distribution, metabolism, excretion) of Vinclozolin and its metabolites in vivo.[8][9] Different potencies of Vinclozolin metabolites. M2 is a more	Measure the serum concentrations of Vinclozolin and its metabolites (M1 and M2) in your in vivo model. Correlate tissue-specific concentrations with observed effects. Consider the combined



potent AR antagonist than M1. [1][2]

effects of multiple active metabolites.

Quantitative Data Summary

Table 1: In Vitro Dose-Response Data for Vinclozolin M2

Parameter	Value	Experimental System	Reference
Androgen Receptor Binding Affinity (Ki)	9.7 μΜ	Rat prostate androgen receptor	[3]
Androgen Receptor Antagonism (IC50)	0.17 nM	Reporter assay in MCF-7 cells	[5]
Mineralocorticoid Receptor Antagonism (IC50)	1,400 nM	Reporter assay in MCF-7 cells	[5]
Inhibition of Androgen- Induced AR Binding to DNA	0.2 - 10 μΜ	In the presence of 50 nM Dihydrotestosterone	[1][2]
Agonist Activity (in absence of DHT)	10 μΜ	Promotes AR binding to DNA and transcriptional activation	[1][2]

Table 2: In Vivo Dose-Response Data for Vinclozolin (leading to M2 formation)



Endpoint	Dose Range (mg/kg/day)	Effect	Animal Model	Reference
Reduced Anogenital Distance	3.125 - 100	Significant reduction in newborn male offspring	Rat	[6][7]
Reduced Ventral Prostate Weight	6.25 - 100	Significant reduction in one- year-old male offspring	Rat	[6][7]
Induction of Permanent Nipples	3.125 - 100	Dose-dependent increase in incidence	Rat	[6][7]
Reproductive Tract Malformations	50 - 100	Induction of malformations	Rat	[6][7]
Reduced Fertility	50 - 100	Reduced ejaculated sperm numbers and fertility	Rat	[6][7]

Experimental Protocols

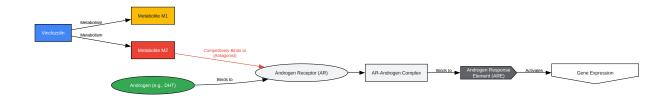
- 1. Androgen Receptor Competitive Binding Assay
- Objective: To determine the binding affinity (Ki) of **Vinclozolin M2** for the androgen receptor.
- Materials: Rat prostate tissue, radiolabeled androgen (e.g., [3H]R1881), varying concentrations of Vinclozolin M2, scintillation counter.
- Methodology:
 - Prepare cytosol from rat prostate tissue.



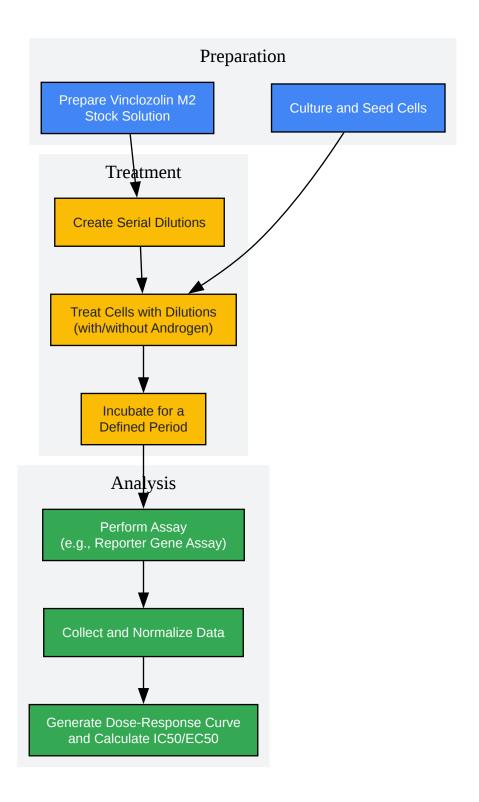
- Incubate the cytosol with a constant concentration of radiolabeled androgen and varying concentrations of Vinclozolin M2.
- After incubation, separate the bound from unbound radioligand.
- Measure the radioactivity of the bound fraction using a scintillation counter.
- Calculate the Ki value from the competition curve.
- 2. Androgen Receptor Transactivation Assay (Reporter Gene Assay)
- Objective: To measure the antagonistic or agonistic activity of Vinclozolin M2 on androgen receptor-mediated gene expression.
- Materials: A suitable cell line (e.g., LNCaP or MCF-7), an androgen receptor expression vector, a reporter plasmid containing an androgen-responsive element linked to a reporter gene (e.g., luciferase), dihydrotestosterone (DHT), **Vinclozolin M2**.
- · Methodology:
 - Co-transfect the cells with the androgen receptor expression vector and the reporter plasmid.
 - Treat the transfected cells with varying concentrations of Vinclozolin M2 in the presence (for antagonist testing) or absence (for agonist testing) of a fixed concentration of DHT.
 - After incubation, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
 - Plot the dose-response curve and calculate the IC50 or EC50 values.

Visualizations

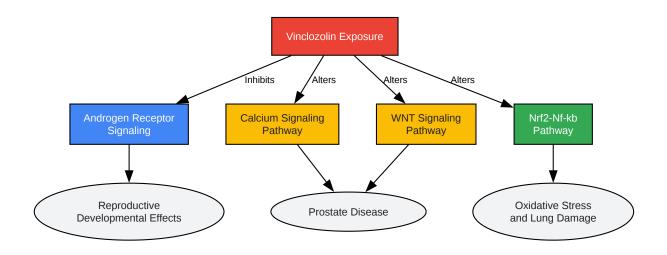












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